![molecular formula C14H10ClIO5S B2962251 Methyl 2-{[(4-chlorophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate CAS No. 297150-23-3](/img/structure/B2962251.png)
Methyl 2-{[(4-chlorophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[(4-chlorophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CI-994 and is primarily used in scientific research.
Aplicaciones Científicas De Investigación
Oxidative Desulfurization and Sulfone Synthesis
Research has shown the utility of related compounds in oxidative desulfurization, a process critical for removing sulfur from diesel fuels, enhancing their quality and reducing pollution. For example, the use of vanadium oxide-based catalysts for oxidative desulfurization has been studied, highlighting the reaction's effectiveness under mild conditions and atmospheric pressure, demonstrating the potential application of related sulfonyl compounds in environmental remediation efforts (Caero et al., 2005).
Catalytic Activity in Organic Synthesis
Sulfonyl and sulfinyl compounds have been investigated for their catalytic activity in organic reactions. For instance, the synthesis and unique properties of compounds involving sulfonyl groups have been explored, revealing their behavior towards various reagents under mild conditions. Such studies elucidate the role these compounds can play as intermediates or catalysts in synthesizing diverse organic molecules, potentially including Methyl 2-{[(4-chlorophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate (Nakayama et al., 1998).
Role in Chemiluminescence
The study of sulfonyl-substituted dioxetanes has unveiled their potential in base-induced chemiluminescence, a phenomenon where light is emitted through a chemical reaction. Such compounds, through their thermal stability and light emission properties, offer insights into developing new materials for bioimaging and analytical applications. This suggests that related compounds, like this compound, could find applications in the field of chemiluminescence (Watanabe et al., 2010).
Antibacterial and Antimicrobial Properties
Compounds containing sulfonyl groups have also been researched for their potential antimicrobial properties. For instance, derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. Such studies underscore the potential for these compounds to serve as templates for developing new antimicrobial agents, which could help address the growing concern over antibiotic resistance (Murugavel et al., 2016).
Nonlinear Optical Materials
The synthesis of sulfonyl- and sulfinyl-substituted compounds has revealed their potential for applications in nonlinear optics, a field crucial for developing new materials for laser technology, telecommunications, and information processing. Their capacity to exhibit nonlinear optical activity, as demonstrated through hyperpolarizability calculations, suggests that related compounds, including this compound, could contribute to advancements in optical technologies (Zhang et al., 2018).
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-{[(4-chlorophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and exerts its effects.
Propiedades
IUPAC Name |
methyl 2-(4-chlorophenyl)sulfonyloxy-5-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO5S/c1-20-14(17)12-8-10(16)4-7-13(12)21-22(18,19)11-5-2-9(15)3-6-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIIPFYJGVTBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2962169.png)
![N-(4-fluorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2962170.png)
![8-cyclohexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962172.png)
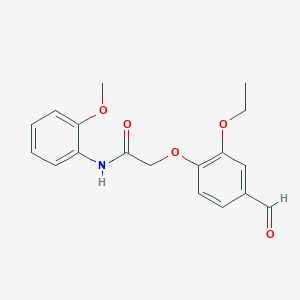
![3-Methyl-7-[(4-methylphenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2962179.png)

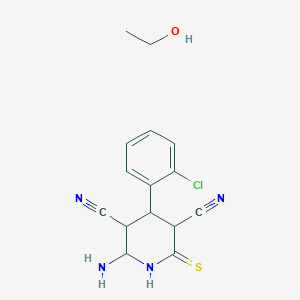
![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962182.png)
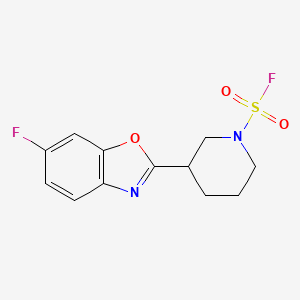
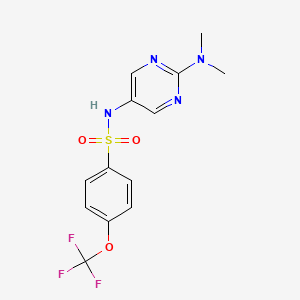
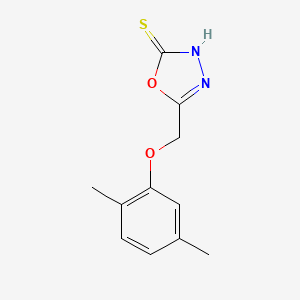
![ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2962188.png)
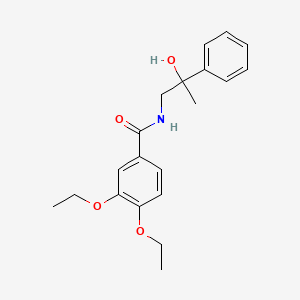
![1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine](/img/structure/B2962190.png)